
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a cyclohexylidene group attached to a pentanyl chain, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable alkylating agent under acidic or basic conditions.
Attachment of the Pentanyl Chain: The cyclohexylidene group is then reacted with a pentanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Benzene Ring: The final step involves the Friedel-Crafts alkylation of toluene with the cyclohexylidenepentan-2-yl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst such as palladium on carbon can convert the cyclohexylidene group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexylidenepentan-2-one or cyclohexylidenepentan-2-oic acid.
Reduction: Formation of 1-(1-Cyclohexylpentan-2-yl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexylidenepentan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-methoxybenzene: Contains a methoxy group on the benzene ring.
Uniqueness
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is unique due to the presence of both the cyclohexylidene and pentanyl groups, along with the methyl-substituted benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
917568-99-1 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1-(1-cyclohexylidenepentan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-3-7-18(14-16-8-5-4-6-9-16)17-12-10-15(2)11-13-17/h10-14,18H,3-9H2,1-2H3 |
InChI Key |
UVFYATOMEVWCDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C1CCCCC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
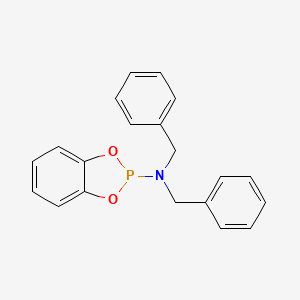
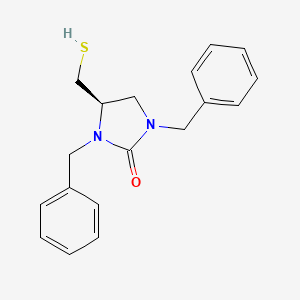
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
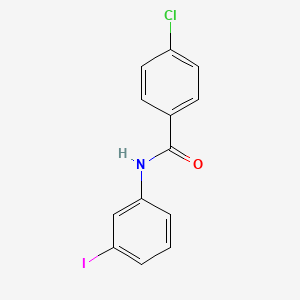
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
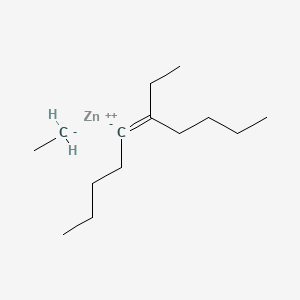
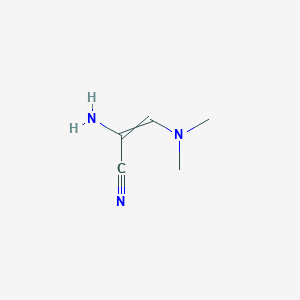
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
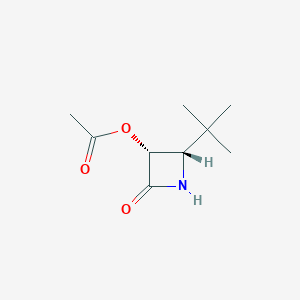
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

